Benzeneacetonitrile, 3-chloro-4,5-dimethoxy-
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Overview
Description
. It appears as an oily liquid with an aromatic odor.
Preparation Methods
Synthetic Routes::
Aromatic Nitrile Synthesis:
Sandmeyer Reaction:
- Industrial-scale production methods typically involve the use of specialized equipment and optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactivity: Benzeneacetonitrile, 3-chloro-4,5-dimethoxy-, undergoes various reactions
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent and would require further research. It may involve interactions with cellular targets or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Benzeneacetonitrile, 3-chloro-4,5-dimethoxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and other pharmacological properties.
- Chemical Name : Benzeneacetonitrile, 3-chloro-4,5-dimethoxy-
- Molecular Formula : C11H12ClN2O2
- Molecular Weight : 240.68 g/mol
Biological Activity Overview
Research indicates that benzeneacetonitrile derivatives exhibit various biological activities. The following sections detail specific studies and findings.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzeneacetonitrile derivatives. For instance:
- Study on Antibacterial Effects : A study conducted by Lingfa et al. (2024) identified several benzene derivatives with significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .
Anticancer Activity
The anticancer potential of benzeneacetonitrile has also been explored:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines, particularly in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be approximately 30 µM for MCF-7 cells, indicating moderate cytotoxicity .
The mechanism underlying the biological activity of benzeneacetonitrile involves several pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to cell death in cancer cells. This was evidenced by increased levels of cleaved caspases in treated cell lines .
- Antioxidant Activity : Some studies suggest that benzeneacetonitrile may exert antioxidant effects, potentially contributing to its protective role against oxidative stress in cells .
Case Studies
- Antimicrobial Efficacy : A case study involving the testing of various benzene derivatives highlighted the effectiveness of 3-chloro-4,5-dimethoxy-benzeneacetonitrile against multidrug-resistant bacterial strains. The study reported a significant reduction in bacterial load in treated samples compared to controls .
- Cytotoxicity in Cancer Research : Another case study focused on the effects of this compound on breast cancer cells. The results indicated that treatment with 3-chloro-4,5-dimethoxy-benzeneacetonitrile resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Data Tables
Properties
CAS No. |
104113-75-9 |
---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-(3-chloro-4,5-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3H2,1-2H3 |
InChI Key |
ZRTCGLMIFBEIHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC#N)Cl)OC |
Origin of Product |
United States |
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